molecular formula C11H10ClN3 B8543722 1-[2-(4-Chlorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole CAS No. 89220-52-0

1-[2-(4-Chlorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole

Cat. No. B8543722
Key on ui cas rn: 89220-52-0
M. Wt: 219.67 g/mol
InChI Key: BGFMMDWXYHBOKP-UHFFFAOYSA-N
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Patent
US04482564

Procedure details

To a suspension of sodium hydride/oil (28 g, 0.7 mol @ 60%) in 800 ml of DMF, add in portions 1,2,4-triazole (50 g, 0.72 mol) at -10° to 0° C. Stir at 0.5° C. for 1 hour until soultion is clear brown. Add rapidly at -5° to 5° C. p-chloro-α-bromomethyl styrene (200 g, 0.86 mol total bromide, 0.56 mol allyl @ 65%). Stir and warm to room temperature over 2 hours. Evaporate off the DMF. Add saturated NaCl and extract the product with 2×300 ml of ethyl acetate. Dry the combined extracts over MgSO4 and filter. Evaporate the ethyl acetate and chromatograph the resultant oil on 2 Waters prep. 500 cartridges using ethyl acetate:hexane (1:1) as the eluent to obtain p-chloro-α-1H-1,2,4-triazolylmethyl styrene: 'HNMR (90 mHz, CDCl3) 8.06 (1 H, S), 7.93 (1H, S), 7.3 (H H, S), 5.59 (1H, S), 5.16 (3H, br S).
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[N:6][CH:5]=[N:4]1.[Cl:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([CH2:15]Br)=[CH2:14])=[CH:11][CH:10]=1>CN(C=O)C>[Cl:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([CH2:15][N:3]2[CH:7]=[N:6][CH:5]=[N:4]2)=[CH2:14])=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
N1N=CN=C1
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=CC=C(C(=C)CBr)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0.5 °C
Stirring
Type
CUSTOM
Details
Stir at 0.5° C. for 1 hour until soultion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir
TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporate off the DMF
EXTRACTION
Type
EXTRACTION
Details
Add saturated NaCl and extract the product with 2×300 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined extracts over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Evaporate the ethyl acetate and chromatograph the resultant oil on 2 Waters prep

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C(=C)CN2N=CN=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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